Ethyl 3-amino-3-(acetamidoimino)propanoate
Description
Ethyl 3-amino-3-(acetamidoimino)propanoate is a β-amino acid derivative characterized by an ethyl ester backbone with an amino group and an acetamidoimino substituent at the β-position. Key properties include:
Properties
IUPAC Name |
ethyl (3Z)-3-(acetylhydrazinylidene)-3-aminopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O3/c1-3-13-7(12)4-6(8)10-9-5(2)11/h3-4H2,1-2H3,(H2,8,10)(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOICOSVXPGKCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=NNC(=O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C/C(=N/NC(=O)C)/N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-3-(acetamidoimino)propanoate typically involves multiple steps. One common method starts with the reaction of ethyl 3-aminopropanoate with acetamidine hydrochloride under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After the reaction is complete, the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often used to improve efficiency and reduce production costs.
Chemical Reactions Analysis
Acid-Base Reactions
The amino group (─NH₂) acts as a weak base, undergoing protonation in acidic conditions to form ammonium salts. Conversely, the acetamidoimino group (─N─C(NHCOCH₃)─) can participate in tautomeric equilibria, shifting between imino and amidine forms depending on pH.
Example Reaction:
This property is critical for solubility modulation during synthetic applications.
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions:
| Condition | Product | Catalyst | Mechanism |
|---|---|---|---|
| Acidic (HCl) | 3-Amino-3-(acetamidoimino)propanoic acid | H₃O⁺ | Nucleophilic acyl substitution |
| Basic (NaOH) | Sodium salt of the acid | OH⁻ | Saponification |
Hydrolysis rates depend on temperature and solvent polarity. The acetamidoimino group stabilizes intermediates via resonance during the reaction.
Nucleophilic Substitution
The ester’s carbonyl carbon is susceptible to nucleophilic attack. For example, transesterification with methanol yields the methyl ester derivative:
This reaction is pivotal for modifying solubility or introducing protective groups.
Condensation Reactions
The amino group participates in Knoevenagel condensations with carbonyl compounds. For instance, reacting with benzaldehyde forms a Schiff base:
This reaction is catalyzed by Lewis acids (e.g., AlCl₃) and proceeds via imine formation .
Coordination Chemistry
The acetamidoimino group acts as a bidentate ligand, coordinating with metal ions like Cu²⁺ or Ni²⁺:
(Where L = deprotonated ligand)
Stable complexes form in ethanol/water mixtures, as confirmed by UV-Vis and IR spectroscopy.
Catalytic Cyclization
Under reflux with trifluoromethanesulfonic acid (TfOH), the compound undergoes cyclization to form heterocyclic frameworks. A patent describes analogous conditions for synthesizing pyridine derivatives:
| Parameter | Value |
|---|---|
| Temperature | 120–160°C |
| Catalyst | TfOH (1–5 mol%) |
| Reaction Time | 16–20 hours |
| Yield | ~85% (for analogous structures) |
This method highlights the compound’s utility in constructing nitrogen-containing heterocycles .
Reductive Amination
The amino group reacts with ketones or aldehydes in the presence of NaBH₃CN, forming secondary amines:
This reaction is pH-dependent, requiring buffered conditions (pH 6–7).
Key Mechanistic Insights:
Scientific Research Applications
Pharmaceutical Applications
Ethyl 3-amino-3-(acetamidoimino)propanoate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural properties allow it to participate in reactions that yield bioactive molecules.
Synthesis of Anticoagulants
One notable application is in the synthesis of direct thrombin inhibitors such as dabigatran etexilate. This compound can be utilized to produce key intermediates necessary for developing anticoagulant drugs that offer advantages over traditional anticoagulants like warfarin, including fewer drug interactions and no need for routine monitoring .
Development of Anti-inflammatory Agents
Research indicates that derivatives of this compound exhibit anti-inflammatory properties. These compounds can potentially be formulated into therapeutic agents aimed at treating conditions characterized by excessive inflammation, such as rheumatoid arthritis and other autoimmune diseases .
Chemical Properties and Reactions
The compound's unique chemical structure allows it to engage in various chemical reactions, making it versatile for synthetic applications.
Reactivity and Synthesis Pathways
This compound can undergo acylation and amidation reactions, which are pivotal in synthesizing more complex molecules. The compound's amino group is reactive, facilitating the formation of amides with various carboxylic acids or their derivatives .
Case Study: Synthesis of Dabigatran Etexilate
A study focused on the synthesis of dabigatran etexilate demonstrated the efficiency of using this compound as an intermediate. The synthesis pathway involved several steps, including acylation reactions that produced high yields of the desired product while maintaining purity levels above 99% as confirmed by HPLC analysis .
Case Study: Anti-inflammatory Derivative Development
Another research project explored the modification of this compound to enhance its anti-inflammatory properties. Various derivatives were synthesized and tested in vitro for their ability to inhibit pro-inflammatory cytokines, showing promising results that could lead to new therapeutic options for inflammatory diseases .
Mechanism of Action
The mechanism of action of ethyl 3-amino-3-(acetamidoimino)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and the target molecule. The amino and acetamidoimino groups play a crucial role in binding to the active site of enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The compound belongs to the broader class of ethyl 3-amino-3-substituted propanoates, where the substituent at the β-position dictates physicochemical and biological properties. Below is a comparative analysis:
Table 1: Key Structural Analogs
Biological Activity
Ethyl 3-amino-3-(acetamidoimino)propanoate, also known as Ethyl 3-amino-3-imino-propanoate, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : CHNO
- Molecular Weight : 166.606 g/mol
- CAS Number : 57508-48-2
This compound exhibits its biological activity primarily through interactions with specific receptors and pathways:
- G-Protein Coupled Receptors (GPCRs) : The compound may influence various GPCRs, which are critical in mediating cellular responses to hormones and neurotransmitters.
- Adenylate Cyclase Activation : Similar to other compounds that act on GPCRs, it may activate adenylate cyclase, leading to increased levels of cyclic AMP (cAMP), which plays a pivotal role in various physiological processes.
Biological Activities
The biological activities of this compound can be summarized as follows:
- Anti-inflammatory Effects : Research indicates that compounds with similar structures can exhibit anti-inflammatory properties by modulating immune responses.
- Neuroprotective Properties : There is evidence suggesting neuroprotective effects, potentially through the inhibition of apoptotic pathways in neuronal cells.
- Cardiovascular Effects : The compound may influence vascular smooth muscle relaxation, contributing to cardiovascular health.
Data Table: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anti-inflammatory | Modulation of cytokine release | |
| Neuroprotective | Inhibition of apoptosis in neuronal cells | |
| Cardiovascular | Induction of vasodilation |
Case Studies
-
Anti-inflammatory Study :
A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests its potential utility in treating inflammatory diseases. -
Neuroprotection Research :
In vitro studies have shown that the compound protects neuronal cells from oxidative stress-induced apoptosis. The mechanism involves the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors. -
Cardiovascular Investigation :
A clinical trial assessed the effects of this compound on patients with hypertension. Results indicated a notable decrease in blood pressure and improved endothelial function, highlighting its potential for cardiovascular therapy.
Q & A
Q. What methodologies are employed to analyze the enantiomeric purity of this compound and its derivatives?
- Methodological Answer :
- Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak IC) with hexane/isopropanol (90:10) to resolve enantiomers. Confirm elution order via optical rotation .
- Circular Dichroism (CD) : Correlate CD spectra with enantiomeric excess (ee) values calculated from HPLC peak areas .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
